Home > Products > Screening Compounds P61962 > 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1251580-38-7

3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-3029074
CAS Number: 1251580-38-7
Molecular Formula: C19H12BrFN2OS
Molecular Weight: 415.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-8-nitroquinazolin-4(3H)-one (2)

Compound Description: This compound served as a starting point in the search for novel Clostridium difficile inhibitors. It exhibited moderate potency against two pathogenic C. difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM [].

Relevance: Though structurally distinct from the target compound, 2-methyl-8-nitroquinazolin-4(3H)-one shares a similar heterocyclic core with a pyrimidin-4(3H)-one moiety. This highlights the exploration of various heterocyclic scaffolds, including quinazolinones, as potential starting points for developing novel anti-C. difficile agents. Further research led to the identification of thieno[3,2-d]pyrimidin-4(3H)-one as a more promising scaffold [].

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

Compound Description: This compound represents a significant advancement from the initial hit compound (2-methyl-8-nitroquinazolin-4(3H)-one). Exhibiting improved potency against C. difficile (MIC = 19/38 µM), compound 6a demonstrated selectivity over normal gut microflora and acceptable stability in simulated gastric and intestinal fluids. Importantly, it displayed low cytotoxicity against mammalian cell lines (CC50s >606 µM) [].

Relevance: Compound 6a shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with the target compound, 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The presence of a nitro group at the 7-position and a methyl group at the 2-position in compound 6a highlights the potential for modifications at these positions to enhance activity against C. difficile [].

Compound 8f

Compound Description: Further optimization of compound 6a, particularly at the C2-, N3-, C4-, and C7-positions, led to the development of compound 8f. This compound exhibited even greater potency against clinical isolates of C. difficile with an MIC of 3/6 µM, making it a promising lead for further development [].

Relevance: While the specific structure of compound 8f is not disclosed in the provided abstract, its description as a derivative of 6a suggests it retains the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold found in both 6a and the target compound, 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The significant improvement in potency observed with 8f compared to earlier compounds underscores the importance of optimizing substituents around the core scaffold for enhancing biological activity [].

2-(Dibutylamino)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyrido[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)-one

Compound Description: This compound features a bulky substituent at the 2-position and a 4-fluorophenyl group at the 3-position. The crystal structure reveals a planar thienopyrimidine system with the 4-fluorophenyl ring twisted relative to the pyrimidinone ring [].

Relevance: This compound highlights the exploration of structural diversity around the thieno[3,2-d]pyrimidin-4(3H)-one core. The presence of a 4-fluorophenyl group at the 3-position, similar to the 3-fluorophenyl group in the target compound, 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, indicates that aryl substitutions at this position are tolerated. Additionally, the bulky 2-substituent and the fused pyrido ring in this compound demonstrate the possibility of incorporating larger and more complex moieties to potentially modulate activity and physicochemical properties [].

Relevance: Similar to the previous compound, the presence of a 4-fluorophenyl group at the 3-position in this compound supports the observation that aryl substitutions at this position are feasible. Comparing this compound to the target compound, 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, suggests that variations in the type of aryl halides and their positions on the benzyl substituent at the 7-position can be explored for potential effects on biological activity [, ].

7-Benzyl-3-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound closely resembles the previous compound but incorporates a pyrrolidine ring at the 2-position instead of a propylamino group. The crystal structure analysis highlights a nearly planar thienopyrimidine system and identifies intermolecular interactions contributing to crystal packing [].

Relevance: This compound, compared to the target compound, 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, emphasizes the feasibility of incorporating cyclic amines at the 2-position. Additionally, the continued presence of a benzyl group at the 7-position further suggests that modifications to this substituent, such as the addition of halogens or other functional groups, could be explored for optimizing activity [].

Properties

CAS Number

1251580-38-7

Product Name

3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

3-[(3-bromophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C19H12BrFN2OS

Molecular Weight

415.28

InChI

InChI=1S/C19H12BrFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2

InChI Key

KKKBSHMBALYWLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.